Glabrolide Glabrolide Glabrolide belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Glabrolide exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, glabrolide is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, glabrolide can be found in herbs and spices. This makes glabrolide a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 10401-33-9
VCID: VC20960378
InChI: InChI=1S/C30H44O4/c1-25(2)20-8-11-30(7)23(28(20,5)10-9-21(25)32)19(31)14-17-18-15-26(3)16-22(34-24(26)33)27(18,4)12-13-29(17,30)6/h14,18,20-23,32H,8-13,15-16H2,1-7H3/t18-,20-,21-,22+,23+,26+,27+,28-,29+,30+/m0/s1
SMILES: CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC6(CC5OC6=O)C)C)C)C)C
Molecular Formula: C30H44O4
Molecular Weight: 468.7 g/mol

Glabrolide

CAS No.: 10401-33-9

Cat. No.: VC20960378

Molecular Formula: C30H44O4

Molecular Weight: 468.7 g/mol

* For research use only. Not for human or veterinary use.

Glabrolide - 10401-33-9

Specification

Description Glabrolide belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Glabrolide exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, glabrolide is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, glabrolide can be found in herbs and spices. This makes glabrolide a potential biomarker for the consumption of this food product.
CAS No. 10401-33-9
Molecular Formula C30H44O4
Molecular Weight 468.7 g/mol
IUPAC Name (1R,2R,5S,6R,9R,11S,14S,15R,19S,21R)-11-hydroxy-2,5,6,10,10,14,21-heptamethyl-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-17-ene-16,22-dione
Standard InChI InChI=1S/C30H44O4/c1-25(2)20-8-11-30(7)23(28(20,5)10-9-21(25)32)19(31)14-17-18-15-26(3)16-22(34-24(26)33)27(18,4)12-13-29(17,30)6/h14,18,20-23,32H,8-13,15-16H2,1-7H3/t18-,20-,21-,22+,23+,26+,27+,28-,29+,30+/m0/s1
Standard InChI Key SSHDNSCEQSPWIM-FVTWEACWSA-N
SMILES CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC6(CC5OC6=O)C)C)C)C)C
Canonical SMILES CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC6(CC5OC6=O)C)C)C)C)C
Melting Point 360-365°C

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